molecular formula C12H14FNO3 B8279440 1-(3-Fluoro-4-methoxyphenyl)-4-(hydroxymethyl)pyrrolidin-2-one

1-(3-Fluoro-4-methoxyphenyl)-4-(hydroxymethyl)pyrrolidin-2-one

Cat. No. B8279440
M. Wt: 239.24 g/mol
InChI Key: WGBQHXVKUCPDME-UHFFFAOYSA-N
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Patent
US07652009B2

Procedure details

To a solution of 1-(3-fluoro-4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (Step 1, 2 g, 7.9 mmol), Et3N (1.65 mL, 9.48 mmol) in 30 mL of CH2Cl2 at 0° C. was added isobutyl chloroformate (1.23 mL, 9.48 mmol) via a syringe. The reaction was stirred at 0° C. for 1 h. The white precipitate was removed by filtration. The filtrate was cooled to 0° C. and NaBH4 (0.9 g, 23.7 mmol) in water solution (3 mL) was added to the reaction. After 1 h, the mixture was diluted with 100 mL of EtOAc and 30 mL of satd. NaHCO3 solution. The organic phase was separated and washed with 30 mL of brine, dried over Na2SO4 and concentrated in vacuo. The residue was chromatographed by a silica gel column (5% to 80% EtOAc/hexane) to give the title as a colorless glass. MS (ESI pos. ion) m/z: 240.4 (M+H). Calc'd Exact Mass for C12H14FNO3: 239.24.
Name
1-(3-fluoro-4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
1.65 mL
Type
reactant
Reaction Step One
Quantity
1.23 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.9 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([N:10]2[C:14](=[O:15])[CH2:13][CH:12]([C:16](O)=[O:17])[CH2:11]2)[CH:5]=[CH:6][C:7]=1[O:8][CH3:9].CCN(CC)CC.ClC(OCC(C)C)=O.[BH4-].[Na+].C([O-])(O)=O.[Na+]>C(Cl)Cl.O.CCOC(C)=O>[F:1][C:2]1[CH:3]=[C:4]([N:10]2[CH2:11][CH:12]([CH2:16][OH:17])[CH2:13][C:14]2=[O:15])[CH:5]=[CH:6][C:7]=1[O:8][CH3:9] |f:3.4,5.6|

Inputs

Step One
Name
1-(3-fluoro-4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Quantity
2 g
Type
reactant
Smiles
FC=1C=C(C=CC1OC)N1CC(CC1=O)C(=O)O
Name
Quantity
1.65 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
1.23 mL
Type
reactant
Smiles
ClC(=O)OCC(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.9 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The white precipitate was removed by filtration
TEMPERATURE
Type
TEMPERATURE
Details
The filtrate was cooled to 0° C.
WAIT
Type
WAIT
Details
After 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with 30 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed by a silica gel column (5% to 80% EtOAc/hexane)
CUSTOM
Type
CUSTOM
Details
to give the title as a colorless glass

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
FC=1C=C(C=CC1OC)N1C(CC(C1)CO)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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